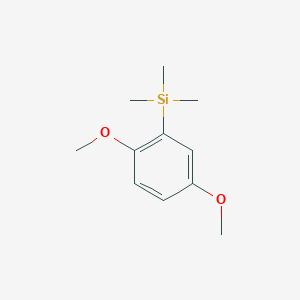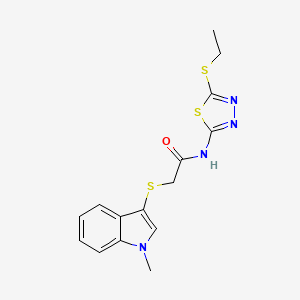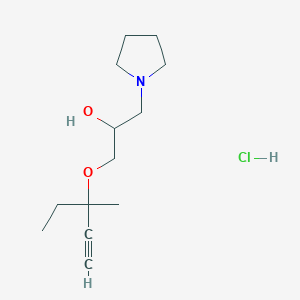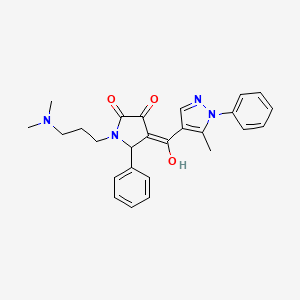
1-(Trimethylsilyl)-2,5-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trimethylsilyl)-2,5-dimethoxybenzene is an organic compound characterized by the presence of a trimethylsilyl group attached to a benzene ring substituted with two methoxy groups at the 2 and 5 positions
科学的研究の応用
1-(Trimethylsilyl)-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-2,5-dimethoxybenzene typically involves the introduction of a trimethylsilyl group to a benzene ring that already has methoxy substituents. One common method is the reaction of 2,5-dimethoxybenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: 1-(Trimethylsilyl)-2,5-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a catalyst like palladium.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzene derivatives
作用機序
The mechanism by which 1-(Trimethylsilyl)-2,5-dimethoxybenzene exerts its effects depends on the specific reactions it undergoes. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the benzene ring. In substitution reactions, the trimethylsilyl group can be replaced by other functional groups, allowing for the synthesis of a wide range of derivatives. The methoxy groups can participate in electron-donating interactions, influencing the reactivity of the benzene ring.
類似化合物との比較
1-(Trimethylsilyl)-1-propyne: Used in polymer synthesis and luminescent property adjustment.
1-(Trimethylsilyl)imidazole: A derivatization reagent for selective silylation of hydroxyl groups.
1-(Trimethylsilyl)propionyl-lysergic acid diethylamide: A psychotropic substance and research chemical.
Uniqueness: 1-(Trimethylsilyl)-2,5-dimethoxybenzene is unique due to the presence of both trimethylsilyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
(2,5-dimethoxyphenyl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2Si/c1-12-9-6-7-10(13-2)11(8-9)14(3,4)5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYZLOOFEZWQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2872901.png)

![5-(3-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2872905.png)



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2872910.png)

![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B2872915.png)

![N-(3-ACETYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2872918.png)
![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2872920.png)

